Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Overview
Description
Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C9H8IN3O2 and its molecular weight is 317.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.96612 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound with a structural similarity to purine . This compound and its derivatives are known to target several kinases, including Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This interaction leads to changes in the phosphorylation status of downstream proteins, altering their function and ultimately affecting cellular processes such as cell proliferation and survival .
Biochemical Pathways
The inhibition of these kinases affects multiple biochemical pathways. For instance, the inhibition of Akt1 can disrupt the PI3K/Akt signaling pathway, which plays a key role in cell survival and growth . Similarly, the inhibition of Bruton’s tyrosine kinase can affect B-cell receptor signaling, impacting B-cell development and function .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets.
Result of Action
The result of the compound’s action is the modulation of cellular processes controlled by its target kinases. This can lead to effects such as the inhibition of cell proliferation and induction of apoptosis . These effects make this compound and its derivatives potential candidates for the development of anticancer and anti-inflammatory drugs .
Biochemical Analysis
Cellular Effects
It is known that pyrrolopyrimidines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
methyl 5-iodo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O2/c1-13-4-6(10)5-3-11-7(9(14)15-2)12-8(5)13/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQAEVOFEIGKSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)C(=O)OC)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139864 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-33-3 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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